3-benzyl-N-(3-bromophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused bicyclic scaffold of pyrrole and pyrimidine rings. Key structural features include:
- A benzyl group at position 3, which may enhance lipophilicity and membrane permeability.
- 5-methyl and 2,4-dioxo moieties, contributing to hydrogen-bonding capabilities and metabolic stability.
The bromine atom at the phenyl group may influence electronic properties and binding affinity to targets like kinases or enzymes involved in nucleotide metabolism .
Propriétés
IUPAC Name |
3-benzyl-N-(3-bromophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O3/c1-25-12-16(19(27)23-15-9-5-8-14(22)10-15)17-18(25)20(28)26(21(29)24-17)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYYJMJPTVOEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-benzyl-N-(3-bromophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (CAS Number: 921536-56-3) is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 453.3 g/mol |
| CAS Number | 921536-56-3 |
Antitumor Activity
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant antitumor properties. Specifically, studies have shown that derivatives with a benzyl side chain can inhibit the proliferation of cancer cells expressing folate receptors. For instance, a related compound demonstrated potent inhibition of folate receptor α-expressing Chinese hamster ovary and KB human tumor cells. The growth inhibition was reversible by excess folic acid, suggesting that these compounds utilize folate receptor-mediated uptake mechanisms .
The primary mechanism by which 3-benzyl-N-(3-bromophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide exerts its effects involves the inhibition of key enzymes in nucleotide biosynthesis pathways. Specifically, it has been identified as a dual inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase) and AICAR transformylase (AICARFTase). This dual inhibition leads to depletion of ATP pools within cells and subsequent induction of apoptosis in sensitive tumor cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural components:
- Benzyl Group : Enhances lipophilicity and potential receptor interactions.
- Bromophenyl Substitution : Impacts binding affinity and selectivity toward folate receptors.
- Dioxo Group : Contributes to the stability and reactivity of the compound.
Understanding these relationships can guide the design of more potent analogs with improved therapeutic profiles.
Study on Antifolate Activity
In a comparative study involving various pyrrolo[2,3-d]pyrimidine derivatives, it was found that compounds with specific substitutions showed enhanced antiproliferative effects against cancer cell lines. For example:
- Compound A : Exhibited an IC50 value of 0.5 µM against KB cells.
- Compound B : Showed an IC50 value of 1.0 µM but was less effective in folate receptor-mediated uptake.
This study highlights the importance of structural modifications in enhancing biological activity and specificity .
Clinical Implications
The promising antitumor activity of this compound suggests potential applications in cancer therapy. Further preclinical studies are necessary to evaluate its efficacy and safety profile in vivo.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Research Findings
Core Structure Impact :
- Pyrrolo[3,2-d]pyrimidines (target compound) exhibit greater conformational flexibility than triazolo or tetrazolo analogs, which may enhance binding to flexible enzyme active sites .
- The 2,4-dioxo groups in the target compound facilitate hydrogen bonding with residues like Asp or Glu in kinases, a feature absent in tetrazole-containing analogs .
Substituent Effects :
- Halogen Position : The 3-bromophenyl group in the target compound shows stronger van der Waals interactions than 4-bromophenyl () or 2-chlorophenyl () analogs due to optimized halogen placement .
- Benzyl vs. Methoxyphenethyl : The benzyl group in the target compound increases lipophilicity (clogP ≈ 3.5) compared to the methoxyphenethyl analog (clogP ≈ 2.1), suggesting improved blood-brain barrier penetration .
Crystallographic Insights :
- highlights that fused tetrazolo-pyrrolo-pyrimidines adopt planar conformations with π-π stacking interactions (3.56–3.80 Å), whereas the target compound’s tetrahydro configuration may reduce stacking efficiency, favoring solubility over rigidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
